2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide - 878056-66-7

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide

Catalog Number: EVT-3020932
CAS Number: 878056-66-7
Molecular Formula: C23H22F3N3O4S
Molecular Weight: 493.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

Compound Description: SSR149415 is a selective, nonpeptide vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for animal and human V1b receptors while showing significantly lower affinity for rat and human V1a, V2, and oxytocin receptors. [] SSR149415 acts as a full antagonist and effectively inhibits arginine vasopressin (AVP)-induced calcium ion increase in cells expressing rat or human V1b receptors. [] It has demonstrated in vivo activity in various models of elevated corticotropin secretion in rats, displaying potent inhibition of AVP-induced increases in plasma corticotropin levels. [] Furthermore, SSR149415 exhibits anxiolytic-like activity in the four-plate test, a mouse model of anxiety. []

Relevance: Both SSR149415 and 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide share a core indole structure with a sulfonyl group at the 3-position. They also both feature a substituted phenyl group attached to the sulfonyl moiety. These structural similarities suggest potential for shared pharmacological properties, although their specific targets and activities may differ. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: ZENECA ZD3523 is a potent leukotriene receptor antagonist with high affinity for the LTD4 receptor. [] It exhibits a Ki of 0.42 nM for displacing [3H]LTD4 on guinea pig lung membranes and a pKB of 10.13 ± 0.14 against LTE4 on guinea pig trachea. [] It demonstrates significant oral activity with an ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. [] The R enantiomer of the compound exhibits modestly higher potency compared to the S enantiomer. []

Relevance: This compound shares structural similarities with 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide in terms of the core indole structure. Both compounds feature a substituted phenyl group attached to a sulfonyl moiety, and they both incorporate a fluorinated alkyl chain. Although their specific targets and activities may differ, these shared structural features suggest a potential for overlapping pharmacological properties. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the Orexin 2 receptor (OX2). [] It exhibits high binding affinity for the OX2 receptor while showing negligible affinity for the OX1 receptor. [] EMPA effectively blocks the activation of OX2 by orexin-A, inhibiting orexin-A-evoked calcium ion response. []

Relevance: EMPA and 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide share a common structural motif of a sulfonamide group linked to a substituted aromatic ring. While EMPA features a pyridine ring, the target compound incorporates a trifluoromethyl-substituted phenyl ring. Despite this difference, their shared sulfonamide moiety suggests a potential for similar interactions with target proteins, although their specific targets and activities may vary. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4)

Compound Description: (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one (4) is a crucial synthetic intermediate in the preparation of various biologically active compounds, including Osimertinib. [] Osimertinib is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used in the treatment of non-small cell lung cancer with specific EGFR mutations. []

Relevance: This compound represents a simplified core structure present in 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide. Both compounds share the fundamental indole scaffold. The target compound incorporates additional functional groups and substituents, but the indole core remains a key structural feature potentially contributing to its biological activity. []

2-(3-(2-Chloro-3- oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide (4a)

Compound Description: This compound is part of a series of indole-containing thiazole derivatives synthesized and characterized for their antimicrobial activity. [] The synthesis involves multiple steps, starting from indole-3-carbaldehyde. []

Relevance: This compound, like 2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide, features an indole moiety as a central structural element. While the target compound incorporates a sulfonyl group and a trifluoromethyl-substituted phenyl ring, compound 4a includes a thiazole ring and a cyclobutyl group. Despite these differences, their shared indole core highlights the versatility of this scaffold in the design of compounds with potential biological activities. []

Properties

CAS Number

878056-66-7

Product Name

2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)acetamide

IUPAC Name

2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C23H22F3N3O4S

Molecular Weight

493.5

InChI

InChI=1S/C23H22F3N3O4S/c24-23(25,26)17-8-2-3-9-18(17)27-21(30)15-34(32,33)20-13-29(19-10-4-1-7-16(19)20)14-22(31)28-11-5-6-12-28/h1-4,7-10,13H,5-6,11-12,14-15H2,(H,27,30)

InChI Key

FBUHIFRTHUHTFA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.